Biochemical Isoform Selectivity
In biochemical TR-FRET assays, SAR-260301 demonstrates a unique selectivity fingerprint compared to other PI3Kβ inhibitors. While AZD8186 exhibits broad activity against PI3Kβ (IC50 4 nM), PI3Kα (35 nM), and PI3Kδ (12 nM), SAR-260301 shows substantially higher selectivity against PI3Kα (IC50 1539 nM, 67-fold selectivity) and PI3Kδ (IC50 468 nM, 20-fold selectivity) [1]. Compared to GSK2636771 (Ki 0.89 nM, IC50 5.2 nM), SAR-260301 achieves a different balance of potency and selectivity [2]. Relative to the archetypal inhibitor TGX-221 (PI3Kβ IC50 5 nM, PI3Kα IC50 5000 nM), SAR-260301 offers a more refined selectivity window with superior PI3Kδ discrimination [1].
| Evidence Dimension | Biochemical IC50 (nM) against PI3K isoforms |
|---|---|
| Target Compound Data | PI3Kβ: 23 nM; PI3Kα: 1539 nM; PI3Kδ: 468 nM; PI3Kγ: >10000 nM |
| Comparator Or Baseline | AZD8186: PI3Kβ 4 nM, PI3Kα 35 nM, PI3Kδ 12 nM, PI3Kγ 675 nM; TGX-221: PI3Kβ 5 nM, PI3Kα 5000 nM, PI3Kδ 100 nM, PI3Kγ >10000 nM; GSK2636771: IC50 5.2 nM, Ki 0.89 nM |
| Quantified Difference | SAR-260301 shows 67-fold selectivity vs. PI3Kα (vs. AZD8186 9-fold, TGX-221 1000-fold); 20-fold selectivity vs. PI3Kδ (vs. AZD8186 3-fold, TGX-221 20-fold) |
| Conditions | TR-FRET lipid kinase activity assays; ATP concentration at Km for each isoform |
Why This Matters
The distinct selectivity profile determines off-target PI3K isoform engagement in cellular assays, directly influencing experimental interpretation of PI3Kβ-dependent phenotypes.
- [1] Liu Y, et al. Recent development of ATP-competitive small molecule PI3K inhibitors. Oncotarget. 2016; Table 1. View Source
- [2] MedChemExpress. GSK2636771 Product Datasheet. View Source
